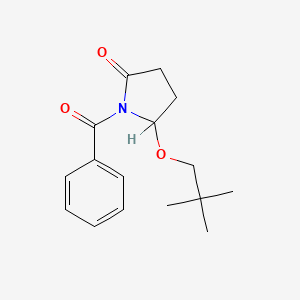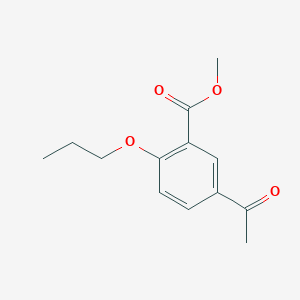![molecular formula C16H24ClF3N4 B8428746 2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine](/img/structure/B8428746.png)
2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperazine ring, and a trifluoromethyl group attached to a pyrimidine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
The synthesis of 2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrimidine core using tert-butyl halides in the presence of a strong base.
Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine derivatives and suitable leaving groups.
Incorporation of the trifluoromethyl group: This can be achieved through radical trifluoromethylation reactions using trifluoromethylating agents such as CF3I or CF3SO2Cl under photochemical or thermal conditions.
Analyse Chemischer Reaktionen
2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chloropropyl group, leading to the formation of various substituted derivatives.
Trifluoromethylation: The trifluoromethyl group can participate in radical reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery programs.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins .
Vergleich Mit ähnlichen Verbindungen
2-tert-Butyl-4-(4-(3-chloro-propyl)-piperazin-1-yl]-6-trifluoroMethyl-pyriMidine can be compared with other similar compounds, such as:
4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: This compound also contains tert-butyl groups and a pyridine core, but lacks the piperazine and trifluoromethyl groups.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a piperidine ring and a tert-butyl group, but does not have the pyrimidine or trifluoromethyl groups.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound includes a piperidine ring and a tert-butyl group, but differs in the presence of a boronate ester group instead of the trifluoromethyl group.
Eigenschaften
Molekularformel |
C16H24ClF3N4 |
|---|---|
Molekulargewicht |
364.84 g/mol |
IUPAC-Name |
2-tert-butyl-4-[4-(3-chloropropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H24ClF3N4/c1-15(2,3)14-21-12(16(18,19)20)11-13(22-14)24-9-7-23(8-10-24)6-4-5-17/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
CQPXHPVFGKEHDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCCl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Iodophenyl)amino]benzoic acid](/img/structure/B8428701.png)


![Guanidine, N-[3-hydroxy-5-(trifluoromethyl)phenyl]-](/img/structure/B8428721.png)





